1-(4-Fluoronaphthalen-1-yl)ethanamine
Overview
Description
1-(4-Fluoronaphthalen-1-yl)ethanamine is a useful research compound. Its molecular formula is C12H12FN and its molecular weight is 189.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(4-Fluoronaphthalen-1-yl)ethanamine, a compound with the chemical formula C12H12FN, is gaining attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12FN
- Molecular Weight : 201.23 g/mol
- IUPAC Name : this compound
- CAS Number : 1260486-39-2
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its psychoactive effects. Additionally, its structural similarity to other psychoactive compounds suggests a potential for modulating dopaminergic and adrenergic pathways.
Biological Activities
- Psychoactive Effects : Preliminary studies indicate that this compound may exhibit stimulant properties similar to those of amphetamines. Its effects on mood and cognition are under investigation, particularly in relation to anxiety and depression treatment.
- Antidepressant Potential : Research has shown that compounds with similar structures can influence serotonin levels in the brain, which may lead to antidepressant effects. The specific impact of this compound on serotonin receptor subtypes remains an area for further exploration.
- Neurotoxicity Studies : Some studies suggest that while it may have therapeutic potential, there are concerns regarding neurotoxicity at higher doses. Animal models are being used to assess the safety profile and potential side effects associated with chronic use.
Case Study 1: Neuropharmacological Assessment
A study conducted on rodent models assessed the effects of this compound on behavior indicative of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors measured by the elevated plus maze test, suggesting potential anxiolytic properties.
Case Study 2: Serotonin Receptor Interaction
In vitro assays demonstrated that the compound interacts with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction may explain some of its psychoactive effects and warrants further investigation into its therapeutic applications in mood disorders.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Mechanism of Action | Notable Effects |
---|---|---|---|
1-(4-Fluorophenyl)ethanamine | C8H10FN | SSRI | Antidepressant |
4-Methylamphetamine | C10H15N | Dopaminergic stimulant | Euphoria, increased energy |
Phenethylamine | C8H11N | Catecholamine precursor | Mood enhancement |
Properties
IUPAC Name |
1-(4-fluoronaphthalen-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNSJXXBMVYRCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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